1,3-Benzodioxole-5-acetic acid, ethyl ester

Description

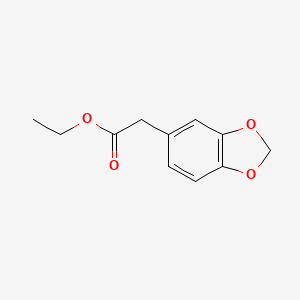

1,3-Benzodioxole-5-acetic acid, ethyl ester (CAS: 26664-86-8) is an aromatic ester derivative of 1,3-benzodioxole-5-acetic acid (CAS: 2861-28-1). Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol . Structurally, it features a benzodioxole ring (a fused benzene and dioxole ring system) substituted with an acetic acid ethyl ester group. The compound’s SMILES representation is CCOC(=O)Cc1ccc2c(c1)OCO2, and it is commercially available for research purposes .

Key physicochemical properties include:

- Boiling Point: Not explicitly reported, but the parent acid (1,3-benzodioxole-5-acetic acid) has a boiling point of 87°C at 0.05 Torr .

- Melting Point: Data unavailable for the ethyl ester; the methyl ester analog melts at ~125–127°C .

- Log P: Expected to be higher than the methyl ester due to the longer ethyl chain, enhancing lipophilicity.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1,3-benzodioxol-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-13-11(12)6-8-3-4-9-10(5-8)15-7-14-9/h3-5H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPLOOSRPPYKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342803 | |

| Record name | 1,3-Benzodioxole-5-acetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26664-86-8 | |

| Record name | 1,3-Benzodioxole-5-acetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole-5-acetic acid, ethyl ester can be synthesized through the esterification of 1,3-benzodioxole-5-acetic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzodioxole-5-acetic acid, ethyl ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 1,3-benzodioxole-5-acetic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 1,3-benzodioxole-5-ethanol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: 1,3-Benzodioxole-5-acetic acid.

Reduction: 1,3-Benzodioxole-5-ethanol.

Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Benzodioxole-5-acetic acid, ethyl ester has several scientific research applications, including:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its potential biological activity.

Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-acetic acid, ethyl ester involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, the compound may act as an inhibitor of certain enzymes, such as cyclooxygenase (COX), thereby reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Benzodioxole-5-acetic Acid, Methyl Ester

The methyl ester (CAS: Not explicitly listed; synonyms include "pepper acetic acid methyl ester") is the closest analog. Comparative data from quantum chemical studies highlight:

Key Findings :

Other Benzodioxole Derivatives

(a) 1,3-Benzodioxole-5-carboxylic Acid

- Molecular Weight : 180.16 g/mol .

- Reactivity : Lower electron-donating capacity compared to ester derivatives due to the carboxylic acid group .

- Applications : Primarily studied for its role in synthesizing bioactive esters.

(b) Benzo[d][1,3]dioxol-5-yl Acetate

Aromatic Ethyl Esters with Similar Backbones

(a) Caffeic Acid Ethyl Ester

- Source : Naturally occurring in plants (e.g., Xanthium sibiricum) .

- Bioactivity : Antioxidant and anti-inflammatory properties, contrasting with the synthetic benzodioxole derivatives’ focus on corrosion inhibition .

(b) Mandelic Acid Ethyl Ester

Data Tables

Table 1: Physicochemical Comparison of Key Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Log P (Predicted) | Dipole Moment (Debye) | Surface Area (Ų) |

|---|---|---|---|---|---|

| 1,3-Benzodioxole-5-acetic acid | C₉H₈O₄ | 180.16 | 1.2 | 3.5 | 190 |

| 1,3-Benzodioxole-5-acetic acid, methyl ester | C₁₀H₁₀O₄ | 194.18 | 1.8 | 4.2 | 215 |

| 1,3-Benzodioxole-5-acetic acid, ethyl ester | C₁₁H₁₂O₄ | 208.21 | 2.4 | 3.8 | 230 |

| Benzo[d][1,3]dioxol-5-yl acetate | C₉H₈O₄ | 180.16 | 1.5 | 2.9 | 185 |

Table 2: Quantum Chemical Parameters (Methyl vs. Ethyl Ester)

| Parameter | Methyl Ester | Ethyl Ester (Inferred) | Significance |

|---|---|---|---|

| EHOMO (eV) | -9.12 | -8.98 | Higher HOMO = Better electron donation |

| Hardness (η) | 4.0 | 4.5 | Lower η = Higher reactivity |

| Δεb-d (eV) | -1.55 | Not studied | Negative Δεb-d = Spontaneous adsorption |

Biological Activity

1,3-Benzodioxole-5-acetic acid, ethyl ester (C11H12O4) is an organic compound recognized for its potential biological activities and applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound features a benzodioxole moiety, which is characterized by a fused dioxole ring and a benzene ring. Its unique structure allows for diverse chemical transformations and interactions with biological systems.

Chemical Structure

The molecular structure of this compound is illustrated below:

Synthesis

The synthesis of this compound can be achieved through various methodologies that typically involve the reaction of benzodioxole derivatives with acetic acid or its derivatives under specific conditions to yield the ethyl ester form.

This compound acts primarily as an agonist to the auxin receptor TIR1 (Transport Inhibitor Response 1) . Upon binding to this receptor, it triggers biochemical pathways that promote root growth in plants. This mechanism underscores its potential use in agricultural applications to enhance plant growth and development .

Cytotoxic Effects

Research indicates that derivatives of 1,3-benzodioxole compounds exhibit significant cytotoxic effects against various cancer cell lines. Notably:

- HeLa Cells (Cervical Cancer) : Demonstrated significant cytotoxicity.

- Caco-2 Cells (Colorectal Cancer) : Showed reduced viability upon treatment.

- Hep3B Cells (Liver Cancer) : Indicated potential as a therapeutic agent .

Inhibition of Enzymatic Activity

Studies have also evaluated the inhibitory effects of 1,3-benzodioxole derivatives on enzymes such as α-amylase , which plays a crucial role in carbohydrate metabolism. For instance:

- Compounds derived from benzodioxole exhibited IC50 values ranging from 2.57 µg/mL to 15.26 µg/mL , indicating their potential as antidiabetic agents by inhibiting carbohydrate digestion .

Case Study 1: Root Growth Promotion in Plants

A study investigated the effect of this compound on root development in Arabidopsis thaliana and Oryza sativa. The results showed:

- A significant increase in root length and biomass compared to control groups.

- Enhanced auxin signaling pathways were confirmed through gene expression analysis.

These findings suggest its utility as a growth regulator in agricultural practices .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of 1,3-benzodioxole derivatives on HeLa and Hep3B cells. The results indicated:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | HeLa | 10.5 |

| Compound B | Hep3B | 8.9 |

These compounds demonstrated promising anticancer activity, warranting further investigation into their mechanisms and therapeutic potentials .

Pharmaceuticals

This compound serves as an intermediate in synthesizing various pharmaceutical compounds with anti-inflammatory and analgesic properties. Its ability to modulate cellular pathways makes it a candidate for drug development targeting metabolic disorders and cancer .

Agrochemicals

Due to its action as an auxin receptor agonist, this compound is explored for developing herbicides and pesticides aimed at improving crop yields and resilience against environmental stressors .

Materials Science

In materials science, it is utilized in synthesizing polymers with enhanced thermal stability and mechanical strength due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Benzodioxole-5-acetic acid, ethyl ester, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via esterification of 1,3-benzodioxole-5-acetic acid with ethanol under acidic or enzymatic catalysis. Key steps include refluxing with a dehydrating agent (e.g., H₂SO₄) or using lipases for greener synthesis. Post-reaction purification involves extraction with ethyl acetate, followed by column chromatography or recrystallization. Optimization may focus on solvent choice (e.g., dichloromethane), temperature control (room temperature vs. reflux), and catalyst loading to improve yield and reduce byproducts .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- GC-MS : Effective for quantifying ethyl ester derivatives and identifying volatile impurities (e.g., residual ethanol or acetic acid) .

- NMR (¹H/¹³C) : Critical for structural confirmation, particularly verifying the ethyl ester moiety (δ ~4.1–4.3 ppm for -OCH₂CH₃) and benzodioxole ring protons (δ ~6.5–7.0 ppm) .

- HPLC : Useful for assessing purity using reverse-phase columns (C18) with UV detection at λ = 254–280 nm, optimized with acetonitrile/water gradients .

Q. What are the key physicochemical properties influencing its reactivity in organic reactions?

- Key Properties :

- Electrophilicity : The electron-rich benzodioxole ring enhances nucleophilic aromatic substitution reactivity, while the ester group acts as a mild electrophile in hydrolysis or aminolysis reactions .

- LogP : Estimated ~2.5–3.0 (via computational tools), indicating moderate lipophilicity, which affects solubility in aqueous vs. organic phases .

Advanced Research Questions

Q. How can computational chemistry methods predict the corrosion inhibition efficiency of this compound?

- Methodology : Semiempirical methods (MNDO, INDO) calculate quantum parameters:

- HOMO/LUMO energies : High HOMO energy (-8.5 eV) suggests strong electron donation to metal surfaces, while low LUMO (-1.2 eV) indicates back-bonding capacity .

- Surface area : Larger molecular surface area (~180 Ų) correlates with higher adsorption coverage on metal substrates, improving inhibition efficiency .

- Softness (σ) : Higher softness (σ = 0.25 eV⁻¹) predicts greater reactivity in charge-transfer interactions with Fe atoms .

Q. What in vitro models are suitable for assessing the biological activity of benzodioxole derivatives?

- Experimental Design :

- Enzyme inhibition assays : Test acetylcholinesterase (AChE) or cyclooxygenase (COX-2) inhibition using spectrophotometric methods (e.g., Ellman’s reagent for AChE) at varying concentrations (1–100 µM) .

- Cell viability assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity, with IC₅₀ calculations via nonlinear regression .

- Structure-activity relationships (SAR) : Modify the ester group (e.g., methyl vs. ethyl) or benzodioxole substituents to assess impact on bioactivity .

Q. How do researchers resolve contradictions in data regarding the compound’s mechanism of action across studies?

- Analytical Approach :

- Systematic variable testing : Control pH, temperature, and solvent polarity to isolate conflicting factors (e.g., ester hydrolysis rates in acidic vs. neutral conditions) .

- Meta-analysis : Compare inhibition efficiency datasets using multivariate regression to identify dominant variables (e.g., surface area vs. HOMO energy) .

- Advanced spectroscopy : Use in situ FT-IR or Raman to monitor real-time adsorption on metal surfaces, resolving discrepancies between computational predictions and experimental results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.